molecular formula C9H6ClFO2 B13325404 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13325404
M. Wt: 200.59 g/mol
InChI Key: HQTFBKMCPPVCCD-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Microwave-assisted synthesis (MWI) has been explored for the efficient production of benzofuran derivatives, including this compound . This method offers advantages such as reduced reaction times and improved yields.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives.

Scientific Research Applications

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
  • 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
  • 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one

Uniqueness

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to the combined presence of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

5-chloro-7-fluoro-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H6ClFO2/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4H,1H3

InChI Key

HQTFBKMCPPVCCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC(=C2)Cl)F

Origin of Product

United States

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